

# discovery and history of 1-deoxysphingolipids

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Deoxysphingosine**

Cat. No.: **B15570342**

[Get Quote](#)

An In-depth Technical Guide on the Discovery and History of 1-Deoxysphingolipids

## Executive Summary

1-Deoxysphingolipids (deoxySLs) are a class of atypical, bioactive sphingolipids characterized by the absence of a hydroxyl group at the C1 position of the sphingoid base backbone. This structural anomaly prevents their degradation through canonical pathways, leading to their accumulation and subsequent cellular toxicity. Initially considered metabolic dead-ends, their discovery has fundamentally shifted the understanding of several diseases. The history of deoxySLs is intrinsically linked to the elucidation of the genetic basis of Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1), where mutations in the enzyme serine palmitoyltransferase (SPT) were found to cause a toxic gain-of-function, producing deoxySLs from the alternative substrate L-alanine instead of L-serine. Subsequent research has implicated elevated deoxySLs in the pathogenesis of Type 2 Diabetes Mellitus (T2DM), diabetic neuropathy, and other metabolic disorders. This guide provides a comprehensive overview of the discovery, metabolism, pathophysiology, and key experimental methodologies related to this enigmatic class of lipids.

## Introduction: The Discovery of a New Class of Bioactive Lipids

The story of 1-deoxysphingolipids is a compelling example of how investigating rare genetic disorders can illuminate fundamental biological pathways with broad clinical relevance. For years, HSAN1 was believed to be caused by a loss of function in the SPT enzyme, leading to

reduced sphingolipid synthesis. However, this hypothesis could not explain why total sphingolipid levels in patients were often normal.

A paradigm shift occurred in 2010 when a seminal study by Penno, Hornemann, and colleagues demonstrated that HSAN1-associated mutations in the SPTLC1 subunit of SPT induced a dramatic shift in the enzyme's substrate specificity.<sup>[1]</sup> Instead of its canonical substrate L-serine, the mutant enzyme preferentially utilized L-alanine. This resulted in the formation and accumulation of two novel, neurotoxic metabolites: 1-deoxysphinganine (from alanine) and 1-deoxymethylsphinganine (from glycine).<sup>[1]</sup> Because these lipids lack the C1 hydroxyl group, they cannot be converted to complex sphingolipids or be phosphorylated to sphingosine-1-phosphate for canonical degradation by S1P lyase.<sup>[1][2]</sup> This discovery reclassified HSAN1 as a disease caused by a toxic gain-of-function, where the accumulation of these previously unrecognized lipids drives neurodegeneration.<sup>[1]</sup>

## Biochemistry and Metabolism

### Canonical vs. Non-Canonical Sphingolipid Synthesis

The synthesis of sphingolipids is initiated in the endoplasmic reticulum by serine palmitoyltransferase (SPT), a pyridoxal 5'-phosphate-dependent enzyme. In the canonical pathway, SPT catalyzes the condensation of L-serine and Palmitoyl-CoA to form 3-ketosphinganine, which is rapidly reduced to sphinganine. Sphinganine is then acylated to form dihydroceramide, the precursor for all complex sphingolipids.

Under conditions of L-serine deficiency, L-alanine abundance, or in the presence of HSAN1-associated mutations, SPT utilizes L-alanine as a substrate.<sup>[3][4]</sup> This non-canonical reaction produces 1-deoxysphinganine (doxSA), the precursor to all deoxySLs.



[Click to download full resolution via product page](#)

**Caption:** Canonical vs. 1-Deoxysphingolipid Synthesis Pathways.

## The Discovery of a Catabolic Pathway

For years, deoxySLs were considered "dead-end" metabolites due to the lack of the C1-hydroxyl group, which is essential for degradation by S1P lyase.<sup>[2]</sup> However, recent research has identified a previously unknown metabolic pathway capable of degrading these lipids.<sup>[2][5]</sup> Work from Alecu, Hornemann, and colleagues revealed that deoxySLs can be hydroxylated by cytochrome P450 enzymes, specifically from the CYP4F subfamily.<sup>[2][5]</sup> This pathway converts deoxySLs into various downstream metabolites, which can then be further processed. This discovery opened new therapeutic avenues, suggesting that enhancing CYP4F enzyme activity could be a strategy to lower toxic deoxySL levels.<sup>[2]</sup>







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Hereditary sensory neuropathy type 1 is caused by the accumulation of two neurotoxic sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 1-Deoxysphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [discovery and history of 1-deoxysphingolipids]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15570342#discovery-and-history-of-1-deoxysphingolipids>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)